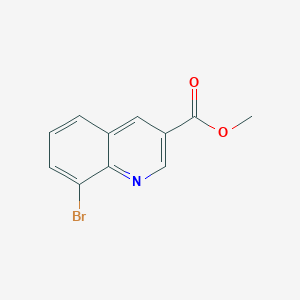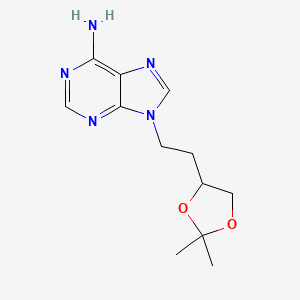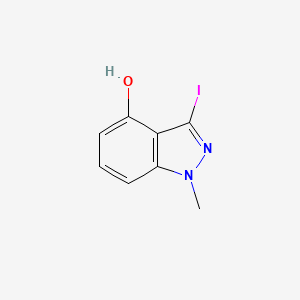
3-amino-6-chloro-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-cloro-2-fenil-4H-cromen-4-ona es un compuesto heterocíclico que pertenece a la familia de las cromenonas. Las cromenonas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-amino-6-cloro-2-fenil-4H-cromen-4-ona típicamente implica la condensación de 6-cloro-2-fenil-4H-cromen-4-ona con una fuente de amina apropiada. Un método común es la reacción de 6-cloro-2-fenil-4H-cromen-4-ona con amoníaco o una amina en condiciones de reflujo en un solvente adecuado como etanol o metanol. La reacción suele ser catalizada por un ácido o una base para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, a menudo se emplean enfoques de química verde, como el uso de solventes y catalizadores respetuosos con el medio ambiente, para minimizar el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-amino-6-cloro-2-fenil-4H-cromen-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como derivados dihidro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de 3-amino-6-cloro-2-fenil-4H-cromen-4-ona. Estos derivados a menudo exhiben propiedades biológicas y químicas distintas, lo que los hace valiosos para futuras investigaciones y aplicaciones .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Ha mostrado promesa en ensayos biológicos, incluyendo la inhibición enzimática y los estudios de unión a receptores.
Medicina: El compuesto exhibe potenciales propiedades terapéuticas, como actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales, tintes y otros productos industriales
Mecanismo De Acción
El mecanismo de acción de 3-amino-6-cloro-2-fenil-4H-cromen-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores y otras biomoléculas, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o interactuar con receptores para ejercer efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos Similares
6-cloro-2-fenil-4H-cromen-4-ona: Carece del grupo amino pero comparte la estructura central de la cromenona.
3-amino-2-fenil-4H-cromen-4-ona: Estructura similar, pero sin el sustituyente cloro.
3-amino-6-metil-2-fenil-4H-cromen-4-ona: Contiene un grupo metilo en lugar de un grupo cloro.
Unicidad
3-amino-6-cloro-2-fenil-4H-cromen-4-ona es única debido a la presencia de ambos sustituyentes amino y cloro en el núcleo de la cromenona. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Número CAS |
70460-43-4 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
3-amino-6-chloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H,17H2 |
Clave InChI |
VTAPQBVEZAYJOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)




![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)





